molecular formula C14H22N2O B2497451 Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine CAS No. 1564161-88-1

Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine

Cat. No.: B2497451
CAS No.: 1564161-88-1
M. Wt: 234.343
InChI Key: XGQBTDGYSKZANN-UHFFFAOYSA-N
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Description

Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.343. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis Applications

"Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine" and related compounds are pivotal in the asymmetric synthesis of amines, a fundamental process in organic chemistry. For instance, N-tert-butanesulfinyl aldimines and ketimines serve as versatile intermediates for creating a wide range of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols. This methodology, enabled by the tert-butanesulfinamide precursor, offers a direct and efficient route to these valuable chiral amines, crucial for drug development and other applications (Ellman et al., 2002).

Catalytic Applications

In the realm of catalysis, compounds structurally related to "this compound" have been utilized to develop novel ligands for asymmetric catalysis. For example, tert-butylmethylphosphino groups are integrated into rigid P-chiral phosphine ligands, showing exceptional enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. These catalysts are instrumental in synthesizing chiral pharmaceutical ingredients, demonstrating the compound's significance in facilitating asymmetric reactions (Imamoto et al., 2012).

Material Science and Energy Applications

Furthermore, derivatives of tert-butylpyridine, such as 4-tert-butylpyridine, have been applied in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs), showcasing the compound's versatility in material science. The addition of 4-tert-butylpyridine to redox electrolytes in DSSCs notably enhances their performance by increasing the open-circuit potential and electron lifetime. These modifications lead to a significant improvement in solar energy conversion efficiency (Boschloo et al., 2006). Additionally, 4‐Tert‐butylpyridine-free organic hole-transporting materials have been reported to achieve high efficiency and stability in PSCs, marking a step forward in the development of next-generation solar cells (Xu et al., 2017).

Properties

IUPAC Name

(E)-N-tert-butyl-4-(5-methoxypyridin-3-yl)but-3-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-14(2,3)16-8-6-5-7-12-9-13(17-4)11-15-10-12/h5,7,9-11,16H,6,8H2,1-4H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQBTDGYSKZANN-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCC=CC1=CC(=CN=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NCC/C=C/C1=CC(=CN=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.